Morpholine, 4-(1-ethenyl-1-propylbutyl)-
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Overview
Description
Morpholine, 4-(1-ethenyl-1-propylbutyl)- is a chemical compound with the molecular formula C₁₃H₂₅NO It is a derivative of morpholine, a heterocyclic amine that features both amine and ether functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of morpholine derivatives typically involves the use of 1,2-amino alcohols, aziridines, epoxides, and related compounds. A common method for preparing morpholine derivatives is through the coupling, cyclization, and reduction reactions of amino alcohols and α-haloacid chlorides . The reaction conditions often involve the use of transition metal catalysts to achieve high yields and stereoselectivity.
Industrial Production Methods
Industrial production of morpholine derivatives, including Morpholine, 4-(1-ethenyl-1-propylbutyl)-, often involves the dehydration of diethanolamine with concentrated sulfuric acid . This method is efficient and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Morpholine, 4-(1-ethenyl-1-propylbutyl)- can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amine group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, often under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines.
Scientific Research Applications
Morpholine, 4-(1-ethenyl-1-propylbutyl)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of Morpholine, 4-(1-ethenyl-1-propylbutyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The specific pathways involved depend on the context of its application, whether in medicinal chemistry or industrial processes.
Comparison with Similar Compounds
Similar Compounds
Morpholine: The parent compound, featuring a simpler structure.
N-Methylmorpholine: A derivative with a methyl group attached to the nitrogen atom.
N-Ethylmorpholine: A derivative with an ethyl group attached to the nitrogen atom.
Uniqueness
Morpholine, 4-(1-ethenyl-1-propylbutyl)- is unique due to its extended alkyl chain and ethenyl group, which confer distinct chemical and physical properties
Properties
CAS No. |
835654-19-8 |
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Molecular Formula |
C13H25NO |
Molecular Weight |
211.34 g/mol |
IUPAC Name |
4-(4-ethenylheptan-4-yl)morpholine |
InChI |
InChI=1S/C13H25NO/c1-4-7-13(6-3,8-5-2)14-9-11-15-12-10-14/h6H,3-5,7-12H2,1-2H3 |
InChI Key |
PNQLQEHWRJEOEY-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CCC)(C=C)N1CCOCC1 |
Origin of Product |
United States |
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